Calmidazolium chloride, also known as R24571, is a synthetic compound widely employed in scientific research as a pharmacological tool. It acts as an antagonist of calmodulin (CaM), a ubiquitous calcium-binding protein that plays a crucial role in regulating numerous cellular processes by modulating the activity of a diverse range of enzymes and proteins [, , , , , , , , , , , , , , , ]. Calmidazolium chloride's ability to specifically inhibit CaM activity makes it a valuable tool for investigating the role of CaM-dependent signaling pathways in various biological systems and disease models.
Calmidazolium chloride is sourced from synthetic processes involving specific precursors, notably derived from miconazole derivatives. It is classified under the category of calmodulin inhibitors, which are crucial in the study of calcium-mediated cellular functions.
The synthesis of calmidazolium chloride involves several steps that typically utilize miconazole as a starting material. The general synthetic route includes:
This multi-step synthetic approach allows for the production of both enantiomers of calmidazolium, which can exhibit different biological activities.
Calmidazolium chloride participates in several important chemical reactions:
These reactions underscore its utility in research focused on calcium signaling and related physiological processes.
The mechanism by which calmidazolium chloride exerts its effects primarily involves:
This mechanism highlights its potential as a tool for dissecting calcium-dependent processes in cellular biology.
Calmidazolium chloride exhibits several notable physical and chemical properties:
These properties are essential for researchers working with this compound in various experimental contexts.
Calmidazolium chloride is utilized across several scientific domains:
Calmidazolium chloride (CDZ; C₃₁H₂₃Cl₇N₂O; MW 687.7 Da) is a potent cationic imidazole derivative that functions as a high-affinity calmodulin (CaM) antagonist. Its primary mechanism involves disrupting calcium (Ca²⁺)/CaM signaling pathways by binding to CaM with a dissociation constant (KD) of approximately 2 nM, making it one of the most potent CaM inhibitors identified [1] [2] [5]. CDZ interacts with both calcium-bound (holo-CaM) and, to a lesser extent, calcium-free (apo-CaM) conformations of calmodulin, though its inhibitory effects are markedly enhanced under conditions of elevated intracellular Ca²⁺ concentrations [5]. This high-affinity binding prevents CaM from adopting the conformational changes required for productive interactions with its physiological target proteins, thereby disrupting downstream signaling cascades [5] [6].
The disruption of CaM-dependent signaling by CDZ manifests in several critical cellular processes:
Table 1: Enzymatic Targets of Calmidazolium Chloride via Calmodulin Antagonism
Calmodulin-Dependent Enzyme | IC₅₀ (μM) | Biological Consequence |
---|---|---|
Phosphodiesterase | 0.15 | Reduced cAMP/cGMP hydrolysis |
Ca²⁺-Transporting ATPase | 0.35 | Impaired calcium sequestration |
Adenylate Cyclase (CyaA) | 2.5* | Reduced cAMP accumulation |
Nitric Oxide Synthase | Not reported | Impaired NO production |
*IC₅₀ value for CyaA inhibition in intact cells [1]
CDZ inhibits CaM-dependent enzymes through complex mechanisms that exhibit both competitive and noncompetitive characteristics relative to physiological substrates:
K-Ras/Calmodulin Signaling: CDZ disrupts CaM-dependent non-canonical Wnt signaling driven by oncogenic K-RasG12V, potentially interfering with chaperone functions and membrane localization [8].
Noncompetitive and Allosteric Effects: Despite its primary competitive mechanism, CDZ exhibits noncompetitive inhibition toward some enzymes. For example, CDZ inhibits soluble guanylyl cyclase (sGC) and mammalian adenylyl cyclase 1 (mAC1) independently of CaM [1]. This suggests direct modulation of enzyme activity or interference with essential cofactors beyond CaM displacement. Kinetic analyses reveal mixed-type inhibition patterns for certain CaM-dependent phosphodiesterases, where CDZ reduces Vmax without significantly altering Km, indicating uncompetitive or allosteric components [4].
The inhibition profile of CDZ is further complicated by its ability to bind CaM in multiple conformations. Structural analyses show that CDZ binding induces a closed conformation of CaM, similar to that induced by physiological CBD peptides, effectively "trapping" CaM in a target-engaged-like state that is inaccessible to other binding partners [5].
CDZ binding profoundly alters the structural dynamics and calcium-handling properties of CaM’s EF-hand motifs through long-range allosteric effects:
Table 2: Structural Parameters of Calmodulin Before and After CDZ Binding
Parameter | Apo/holo-CaM | CaM:CDZ Complex | Technique |
---|---|---|---|
Radius of Gyration (Rg) | 22.4 Å | 16.8 Å | SEC-SAXS |
Maximum Dimension (Dmax) | 72 Å | 52 Å | SEC-SAXS |
Hydrodynamic Volume | Extended | Globular | Ab initio modeling |
Stoichiometry (CDZ:CaM) | N/A | 1:1 | ITC, HDX-MS |
Reduced Calcium Sensitivity: Despite stabilizing bound calcium, CDZ binding subtly alters the Ca²⁺ affinity of EF-hands, potentially by constraining the open-to-closed transition necessary for high-affinity calcium coordination [5] [9].
Functional Consequences for Calcium Sensors: The CDZ-induced conformational changes impair CaM’s ability to act as a dynamic calcium sensor. For Cav1.2 channels, CaM must transition between apo and holo states to regulate calcium-dependent inactivation (CDI) and facilitation (CDF). CDZ "locks" CaM in a semi-closed conformation, preventing the conformational transitions essential for bidirectional channel regulation [9]. Similarly, CDZ interferes with CaM’s ability to bind and activate calcineurin by restricting the conformational flexibility needed to engage the phosphatase’s composite binding surface [5].
The allosteric modulation of EF-hands extends beyond CaM to related calcium sensors. CDZ inhibits centrin1 (a CaM-like centrosomal protein) at micromolar concentrations, disrupting its interaction with K-Ras and potentially interfering with centriolar functions [8]. This cross-reactivity highlights the limited selectivity of CDZ and underscores the structural similarities within the EF-hand protein family.
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